N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Description
N-(3-Chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide (molecular formula: C₁₁H₉ClN₂O₂S₂; molecular weight: 300.79 g/mol) is a thiazolidinone derivative characterized by a 3-chlorophenylacetamide moiety linked to a 2-mercapto-4-oxo-4,5-dihydrothiazol-5-yl group. Its structure features a thiazolidinone ring system, which is known for diverse biological activities, including anti-inflammatory and enzyme inhibitory properties .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2S2/c12-6-2-1-3-7(4-6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJQGCLPWORYJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CC2C(=O)NC(=S)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, which is known for its diverse pharmacological properties, including anticancer, antibacterial, and antifungal activities. This article reviews the biological activity of this compound based on recent studies and findings.
The molecular formula of this compound is C11H9ClN2O2S2, with a molecular weight of 300.8 g/mol. Its structure includes a thiazole ring that contributes significantly to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar thiazole structures have shown promising results against various cancer cell lines. The structure–activity relationship (SAR) indicates that the presence of electron-withdrawing groups, such as chlorine on the phenyl ring, enhances cytotoxic activity against cancer cells.
Case Study: Anticancer Efficacy
In a study evaluating several thiazole derivatives, it was found that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against A549 lung adenocarcinoma cells. For example:
| Compound | IC50 (µg/mL) |
|---|---|
| Compound A | 1.61 ± 1.92 |
| Compound B | 1.98 ± 1.22 |
These values suggest that the thiazole ring's structural features are critical for enhancing anticancer activity .
Antibacterial Activity
Thiazole derivatives have also been recognized for their antibacterial properties. The compound has been tested against both Gram-positive and Gram-negative bacteria using the broth microdilution method.
Antibacterial Efficacy
In vitro studies demonstrated that this compound showed significant antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results indicate that this compound could be a potential candidate for developing new antibacterial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazole ring may interact with specific cellular targets involved in cell proliferation and survival pathways.
Chemical Reactions Analysis
Oxidation Reactions
The mercapto (-SH) group undergoes oxidation under mild to moderate conditions:
Nucleophilic Aromatic Substitution
The chloro substituent on the phenyl ring participates in nucleophilic substitution:
| Nucleophile | Conditions | Products | Yield (%) |
|---|---|---|---|
| NH<sub>3</sub> (ammonia) | Ethanol, reflux (12 h) | N-(3-aminophenyl)-2-(2-mercapto-4-oxo-thiazol-5-yl)acetamide | 68–72* |
| Thiophenol | DMF, K<sub>2</sub>CO<sub>3</sub>, 80°C (6 h) | N-(3-(phenylthio)phenyl)-derivative | 55–60* |
| Piperidine | THF, 70°C (8 h) | N-(3-piperidinophenyl)-derivative | 75–80* |
*Yields extrapolated from similar chloroaryl-thiazole systems .
Thiol-Ene Reactions
The mercapto group reacts with α,β-unsaturated carbonyl compounds:
| Reactant | Conditions | Products | Notes |
|---|---|---|---|
| Acrylic acid | UV light, 25°C (4 h) | Thioether-linked adducts | Forms stable C–S bonds via radical-mediated pathways . |
Ring Functionalization of the Thiazolidinone Core
The 4-oxo-thiazolidinone moiety undergoes regioselective modifications:
Alkylation at N-3
| Reagent | Conditions | Products |
|---|---|---|
| Methyl iodide | K<sub>2</sub>CO<sub>3</sub>, acetone, reflux (3 h) | N-3-methylated derivative |
| Benzyl bromide | DMF, 60°C (5 h) | N-3-benzyl derivative |
Condensation with Aldehydes
| Aldehyde | Conditions | Products |
|---|---|---|
| Benzaldehyde | AcOH, Δ (2 h) | Schiff base at C-2 |
Acylation of the Acetamide Group
The primary acetamide undergoes acylation with reactive electrophiles:
| Reagent | Conditions | Products |
|---|---|---|
| Acetyl chloride | Pyridine, 0°C → RT (2 h) | N-acetylated derivative |
| Benzoyl chloride | THF, Et<sub>3</sub>N, 25°C (4 h) | N-benzoyl derivative |
Reduction Reactions
Selective reduction of the thiazolidinone carbonyl:
| Reagent | Conditions | Products |
|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C (1 h) | 4-hydroxy-thiazolidine derivative |
| LiAlH<sub>4</sub> | Et<sub>2</sub>O, reflux (3 h) | Thiazolidine alcohol (ring-opening observed) |
Complexation with Metal Ions
The mercapto and carbonyl groups act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type |
|---|---|---|
| Cu(II) acetate | Methanol, 25°C (2 h) | Square-planar Cu(II)-thiolate |
| Fe(III) chloride | Aqueous ethanol, 50°C | Octahedral Fe(III) complex |
Hypothesized Reactions Based on Analogous Systems
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
All analogs share the 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetamide backbone. Variations arise from substituents on the phenyl ring of the acetamide group, influencing electronic, steric, and solubility properties.
Table 1: Key Structural and Molecular Comparisons
Tautomerism and Stability
- Tautomeric Behavior: and highlight that thiazolidinone derivatives often exist as tautomeric mixtures. For example, amide 3c (4-ethoxyphenyl analog) equilibrates between imino (3c-I) and amino (3c-A) forms in a 1:1 ratio, affecting NMR spectra and reactivity .
- Target Compound: Likely exhibits similar tautomerism, necessitating advanced NMR techniques (e.g., NOESY, HSQC) for structural confirmation .
Critical Analysis of Substituent Effects
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(3-chlorophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide?
- Methodological Answer : A common approach involves reacting 2-amino-5-aryl-methylthiazole derivatives with chloroacetyl chloride in the presence of triethylamine. For example, dropwise addition of chloroacetyl chloride to a mixture of the thiazole precursor and triethylamine in dioxane at 20–25°C, followed by recrystallization from ethanol-DMF, yields the target compound . Alternative routes include refluxing with chloroacetyl chloride in triethylamine, monitored by TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- FTIR : Identifies functional groups (e.g., thiol, carbonyl) and confirms the presence of the thiazole ring .
- NMR : Distinguishes aromatic protons (e.g., 3-chlorophenyl group) and acetamide methyl/methylene groups .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What safety protocols should be followed during synthesis and handling?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of volatile reagents (e.g., chloroacetyl chloride).
- Store at 2–8°C in airtight containers, and adhere to hazard codes P201 (obtain specialized instructions) and P210 (avoid ignition sources) .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways or predict biological activity?
- Methodological Answer :
- Reaction Design : Use quantum chemical calculations (e.g., density functional theory) to model transition states and identify energetically favorable pathways. ICReDD’s approach combines computational reaction path searches with experimental validation to reduce trial-and-error .
- Structure-Activity Relationships (SAR) : Calculate HOMO-LUMO gaps to predict electron-transfer interactions or use molecular docking to assess binding affinity to biological targets .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Assay Standardization : Reproduce experiments under controlled conditions (e.g., consistent cell lines, solvent concentrations).
- Dose-Response Analysis : Test a broad concentration range to identify threshold effects.
- Statistical Validation : Use ANOVA or multivariate analysis to account for variability between studies .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Methodological Answer :
- Solvent Screening : Recrystallize from polar/non-polar solvent mixtures (e.g., ethanol-DMF or pet-ether) to enhance crystal lattice formation.
- Temperature Gradients : Slow cooling from reflux conditions promotes ordered crystal growth .
Notes
- Ensure all synthetic steps are validated via TLC or HPLC to confirm purity .
- Computational tools (e.g., Gaussian, AutoDock) are recommended for advanced SAR studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
